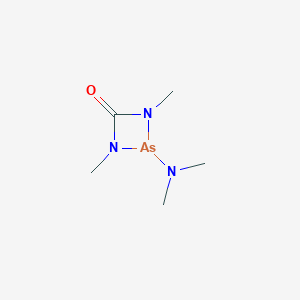
2-(Dimethylamino)-1,3-dimethyl-1,3,2-diazarsetidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-1,3-dimethyl-1,3,2-diazarsetidin-4-one is an organic compound that belongs to the class of diazarsetidines This compound is characterized by the presence of a dimethylamino group and a diazarsetidinone ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-1,3-dimethyl-1,3,2-diazarsetidin-4-one typically involves the reaction of dimethylamine with appropriate precursors under controlled conditions. One common method involves the reaction of dimethylamine with ethylene oxide, followed by further reactions to form the diazarsetidinone ring . The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-1,3-dimethyl-1,3,2-diazarsetidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The dimethylamino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the dimethylamino group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(Dimethylamino)-1,3-dimethyl-1,3,2-diazarsetidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-1,3-dimethyl-1,3,2-diazarsetidin-4-one involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methylamine: A primary amine with similar reactivity but simpler structure.
Dimethylamine: A secondary amine with comparable chemical properties.
Trimethylamine: A tertiary amine with different steric and electronic effects.
Uniqueness
2-(Dimethylamino)-1,3-dimethyl-1,3,2-diazarsetidin-4-one is unique due to its diazarsetidinone ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other amines may not be suitable .
Properties
CAS No. |
67647-89-6 |
|---|---|
Molecular Formula |
C5H12AsN3O |
Molecular Weight |
205.09 g/mol |
IUPAC Name |
2-(dimethylamino)-1,3-dimethyl-1,3,2-diazarsetidin-4-one |
InChI |
InChI=1S/C5H12AsN3O/c1-7(2)6-8(3)5(10)9(6)4/h1-4H3 |
InChI Key |
VSQFSINOUSVPLV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N([As]1N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















